1-(5-Fluoropyridin-2-yl)piperidin-4-one
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Overview
Description
1-(5-Fluoropyridin-2-yl)piperidin-4-one is a chemical compound with the molecular formula C10H11FN2O. It is a fluorinated derivative of piperidinone, which is a key structural motif in many biologically active compounds. The presence of the fluorine atom in the pyridine ring enhances the compound’s chemical stability and biological activity, making it a valuable intermediate in pharmaceutical and agrochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyridin-2-yl)piperidin-4-one typically involves the fluorination of pyridine derivatives followed by cyclization to form the piperidinone ring. One common method is the reaction of 5-fluoropyridine with piperidin-4-one under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to promote cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyridin-2-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, reduction yields alcohols, and substitution reactions yield various substituted derivatives .
Scientific Research Applications
1-(5-Fluoropyridin-2-yl)piperidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyridin-2-yl)piperidin-4-one involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to bind to biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(6-Fluoropyridin-2-yl)piperidin-4-one: Similar in structure but with the fluorine atom at a different position on the pyridine ring.
1-(5-Chloropyridin-2-yl)piperidin-4-one: Contains a chlorine atom instead of fluorine, which affects its reactivity and biological activity.
Uniqueness
1-(5-Fluoropyridin-2-yl)piperidin-4-one is unique due to the specific positioning of the fluorine atom, which enhances its chemical stability and biological activity compared to other halogenated derivatives. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-(5-fluoropyridin-2-yl)piperidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQNHVNWPUZRQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=NC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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